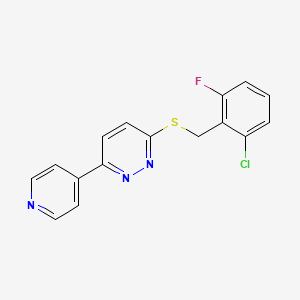

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUALCGJXNGCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

Substitution with Pyridinyl Group: The pyridazine core can then be functionalized with a pyridinyl group using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyridinyl group and a thioether linkage to a chlorofluorobenzyl moiety. It has potential applications across medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

- Medicinal Chemistry The compound can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets. The thioether linkage and the pyridazine core could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

- Materials Science The compound’s electronic properties can be studied for applications in organic electronics or as a precursor for advanced materials.

- Biological Studies Its interactions with enzymes or receptors can be investigated to understand its biological activity and potential therapeutic uses.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

- Substitution The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Palladium on carbon, hydrogen gas.

- Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

- Oxidation: Sulfoxides, sulfones.

- Reduction: Amines.

- Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and the pyridazine core could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazine Core

DS635: 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine

- Key Differences : Replaces the thioether group with a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at positions 3 and 4, respectively .

- Implications :

- The hydroxyl group increases hydrophilicity but may reduce membrane permeability compared to the thioether in the target compound.

- The electron-withdrawing CF₃ group could alter electronic distribution, affecting reactivity or receptor interactions.

3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

Thioether vs. Amine Linkage

N-(2-Chloro-6-fluorobenzyl)propan-2-amine (BD288562)

Fused-Ring Systems

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6)

Pyridinyl Substituent Positioning

- DS636: 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Calculated from molecular formulas. †Estimated based on C₁₆H₁₁ClFN₃S.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridazine core and various functional groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyridinyl group and a thioether linkage to a chlorinated fluorobenzyl moiety. Its molecular formula is with a molecular weight of 341.79 g/mol. The structure is illustrated in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.79 g/mol |

| Structural Characteristics | Pyridazine core, thioether linkage |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Core : Initiated from a suitable dicarbonyl compound through condensation with hydrazine.

- Substitution with Pyridinyl Group : Functionalization using cross-coupling reactions such as Suzuki-Miyaura coupling.

- Thioether Formation : Achieved by reacting the pyridazine with a chlorofluorobenzyl compound.

These steps allow for the creation of derivatives that can enhance biological activity through structural modifications.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess selective antimicrobial properties against pathogens such as Chlamydia trachomatis. For instance, thiazolino-pyridone derivatives demonstrated significant inhibitory effects on Chlamydia, suggesting that modifications to the pyridazine core could yield compounds with enhanced selectivity and efficacy against such pathogens .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Analogues of similar thioether-containing compounds have been reported to inhibit cancer cell proliferation effectively. For example, studies on pyridine derivatives indicated that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances their cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thioether linkage may facilitate binding to target sites, enhancing the compound's efficacy and selectivity in therapeutic applications.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

- Anticancer Activity Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.